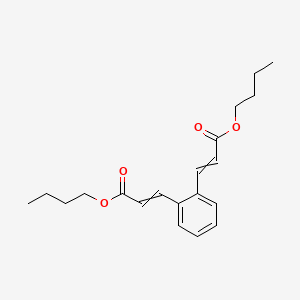
Dibutyl 3,3'-(1,2-phenylene)di(prop-2-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is an organic compound characterized by its unique molecular structure, which includes a phenylene group flanked by two prop-2-enoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,2-phenylene)di(prop-2-enoic acid) with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoic acid)
Reduction: Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enol)
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further chemical reactions. The phenylene group can interact with various molecular targets through π-π interactions and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyl phthalate: Similar in structure but with different functional groups.
Dibutyl 3,3’-(1,3-phenylene)di(prop-2-enoate): Similar structure with a different position of the phenylene group.
Dibutyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Another positional isomer with different properties.
Uniqueness
Dibutyl 3,3’-(1,2-phenylene)di(prop-2-enoate) is unique due to its specific molecular arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
826990-99-2 |
|---|---|
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
butyl 3-[2-(3-butoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H26O4/c1-3-5-15-23-19(21)13-11-17-9-7-8-10-18(17)12-14-20(22)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Clave InChI |
PBSSCFKEPDJUDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=CC1=CC=CC=C1C=CC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
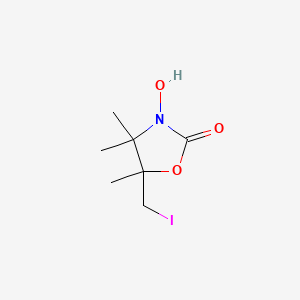
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
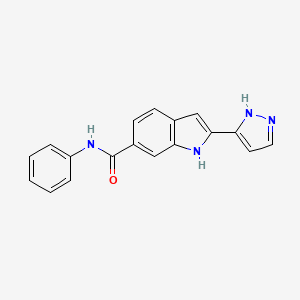
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)



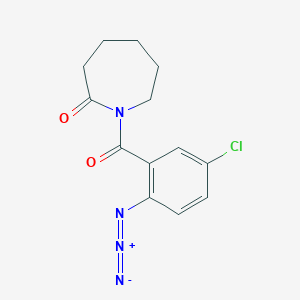
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
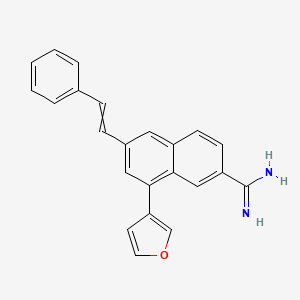
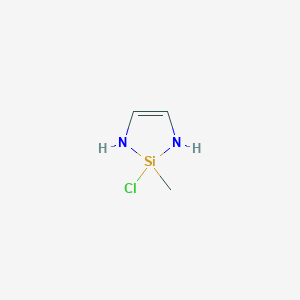
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
